Bervastatin - 132017-01-7

Bervastatin

Catalog Number: EVT-1205873
CAS Number: 132017-01-7
Molecular Formula: C28H31FO5
Molecular Weight: 466.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Bervastatin is derived from synthetic processes rather than natural sources. It belongs to the broader category of HMG-CoA reductase inhibitors, which includes other well-known statins like atorvastatin, simvastatin, and rosuvastatin. The compound is identified by its CAS number 132017-01-7 and has the molecular formula C28H31FO5 with a molecular weight of 466.5 g/mol. Its IUPAC name is ethyl (E,3S,5R)-7-[4-(4-fluorophenyl)spiro[chromene-2,1'-cyclopentane]-3-yl]-3,5-dihydroxyhept-6-enoate.

Synthesis Analysis

The synthesis of Bervastatin involves several intricate steps:

  1. Initial Reaction: The process begins with the heating of 2-hydroxyacetophenone with cyclopentanone and pyrrolidine in toluene, yielding an intermediate compound known as 3,4-dihydrospiro[1-benzopyran-2(2H),1’-cyclopentan]-4-one.
  2. Addition Reaction: This intermediate undergoes a 1,2-addition reaction with 4-fluorophenylmagnesium bromide, introducing the fluorophenyl group into the structure.
  3. Dehydration Step: The next step involves dehydration using p-toluenesulfonic acid, resulting in the formation of 4-(4-fluorophenyl)spiro[1-benzopyran-2(2H),1’-cyclopentane].
  4. Vilsmeier Reaction: Following this, a Vilsmeier reaction is performed to further modify the compound.
  5. Final Steps: The synthesis concludes with the addition of the dianion of ethyl acetoacetate, followed by stereospecific reduction using diethylmethoxyborane and sodium borohydride to yield Bervastatin .
Molecular Structure Analysis

The molecular structure of Bervastatin is characterized by its complex arrangement:

  • It contains a spirocyclic structure that links a chromene moiety with a cyclopentane ring.
  • The presence of a fluorophenyl group enhances its pharmacological properties.
  • Key structural features include:
    • Multiple chiral centers contributing to its stereochemistry.
    • Hydroxyl groups at specific positions that are crucial for its biological activity.

The InChI key for Bervastatin is ZADJRRFMOOACHL-WQICJITCSA-N, which helps in identifying its precise chemical structure in databases.

Chemical Reactions Analysis

Bervastatin can participate in various chemical reactions:

  • Oxidation: Under specific conditions, it can be oxidized to form corresponding oxides.
  • Reduction: It can be reduced using reagents like sodium borohydride.
  • Substitution Reactions: Particularly involving its aromatic ring, utilizing common reagents such as p-toluenesulfonic acid and 4-fluorophenylmagnesium bromide.

These reactions are essential for modifying Bervastatin’s structure for potential derivatives or analogs.

Mechanism of Action

Bervastatin exerts its pharmacological effects primarily through the inhibition of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a precursor in cholesterol biosynthesis:

Physical and Chemical Properties Analysis

Bervastatin exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but has limited solubility in water.
  • Stability: It shows stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Key properties include:

Applications

Bervastatin has several significant scientific applications:

  1. Pharmaceutical Development: It is explored as a potential therapeutic agent for managing hypercholesterolemia and reducing cardiovascular disease risk.
  2. Research Tool: Utilized as a model compound in studies focusing on HMG-CoA reductase inhibitors and their effects on cholesterol biosynthesis.
  3. Biotechnology Applications: Investigated for its role in understanding lipid metabolism pathways and developing new cholesterol-lowering drugs.
Introduction to Pravastatin

Historical Development and Approval Timeline

The discovery of pravastatin originated from groundbreaking research on fungal metabolites with cholesterol-inhibiting properties. Japanese biochemist Akira Endo identified the first statin, mevastatin (compactin), from Penicillium citrinum in 1976 during his work at Sankyo Pharma Inc. This compound demonstrated potent HMG-CoA reductase inhibition but was never commercialized due to toxicity concerns in animal studies [3] [5].

Pravastatin (initially designated CS-514) emerged as a hydroxylated derivative of mevastatin, produced through microbial biotransformation using Streptomyces carbophilus. This structural modification significantly altered its pharmacological profile, yielding improved tissue selectivity and reduced toxicity compared to its parent compound [9]. The development process reflected a novel approach:

  • Fermentation: Initial production of mevastatin via fungal culture
  • Hydrolysis: Lactone ring opening to form the active acid
  • Biotransformation: Microbial hydroxylation at the C6 position

The approval timeline demonstrates its progressive global acceptance:

  • 1989: First approval in Japan (Sankyo)
  • 1991: FDA approval in the United States (Bristol-Myers Squibb)
  • 1991-1994: European approvals under trade names including Pravachol and Selectin [1] [9]

Table: Key Milestones in Pravastatin Development

YearEventSignificance
1976Discovery of mevastatinFirst identified HMG-CoA reductase inhibitor
1980Patent filing for pravastatinProtection of manufacturing process
1989Japanese approvalFirst market authorization worldwide
1991FDA approvalEntry into U.S. market (Bristol-Myers Squibb)
2006Generic approvalFDA authorization for generic formulations

Classification Within the Statin Pharmacological Class

Pravastatin occupies a distinct position within the statin classification system, characterized by two primary categorization approaches:

Origin-Based Classification

  • Natural (Fermentation-Derived) Statins: Pravastatin belongs to this category alongside lovastatin and simvastatin. Unlike synthetic statins (atorvastatin, rosuvastatin), natural statins originate from fungal metabolites modified through semi-synthetic processes [5] [9].

Physicochemical Classification

  • Hydrophilic Statins: With a partition coefficient (log P) of approximately 2.7, pravastatin exhibits significantly greater water solubility than lipophilic alternatives (simvastatin log P >4.5). This polarity governs its:
  • Selective uptake via hepatic organic anion transporters (OATP1B1)
  • Limited passive diffusion into peripheral tissues
  • Reduced penetration of blood-brain barrier [7] [9]

Table: Comparative Statin Classification

PropertyPravastatinSimvastatinAtorvastatin
OriginNatural (semi-synthetic)Natural (semi-synthetic)Synthetic
SolubilityHydrophilicLipophilicLipophilic
Administration FormActive hydroxy acidLactone prodrugActive form
Primary MetabolismNon-CYP450 pathwaysCYP3A4CYP3A4

Therapeutically, pravastatin is classified as a moderate-intensity statin, typically reducing LDL cholesterol by 30-50% at standard doses (40mg daily). This positions it between high-potency agents (atorvastatin 40-80mg, rosuvastatin 20-40mg) and low-potency options (fluvastatin, lovastatin) in treatment guidelines [1] [6].

Structural Characteristics and Physicochemical Properties

The molecular architecture of pravastatin underpins its biological activity and pharmacokinetic behavior. Its chemical designation is (3R,5R)-3,5-dihydroxy-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-{[(S)-2-methylbutyryl]oxy}-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoic acid, reflecting multiple chiral centers critical to its function [1] [9].

Core Structural Components1. Decalin Ring System: A rigid, hydroxylated hexahydronaphthalene structure featuring:- Allylic 6α-hydroxyl group (unique to pravastatin)- Ester linkage to 2-methylbutyryl side chain2. Dihydroxyheptanoic Acid Side Chain: Mimics the HMG moiety of HMG-CoA, enabling competitive enzyme inhibition3. Stereochemical Configuration: Absolute stereochemistry at C6 (S), C8a (R), and C1' (S) positions essential for binding affinity

Key Physicochemical Parameters

  • Molecular Formula: C₂₃H₃₆O₇
  • Molecular Weight: 424.53 g/mol
  • Acid Dissociation Constant (pKa): 4.2 (carboxyl group)
  • Crystalline Form: White to off-white powder, hygroscopic nature
  • Solubility Profile:
  • Freely soluble in water (30-40 mg/mL)
  • Soluble in methanol and ethanol
  • Insoluble in chloroform and acetone [1] [9]

The allylic 6α-hydroxyl group represents pravastatin's most distinctive structural feature absent in other natural statins. This polar modification:

  • Enhances water solubility by 100-fold compared to simvastatin
  • Facilitates sodium-independent hepatic uptake via OATP1B1 transporters
  • Limits passive diffusion into muscle cells, potentially reducing myotoxicity
  • Prevents metabolism by cytochrome P450 enzymes, favoring direct glucuronidation pathways [7] [9]

The molecule's conformational flexibility in the heptanoic acid chain enables optimal positioning within the HMG-CoA reductase catalytic site. X-ray crystallography studies confirm that pravastatin's dihydroxycarboxylate segment forms critical hydrogen bonds with Lys735 and Glu559 residues, while the decalin core occupies the hydrophobic coenzyme binding pocket [9].

Properties

CAS Number

132017-01-7

Product Name

Bervastatin

IUPAC Name

ethyl (E,3S,5R)-7-[4-(4-fluorophenyl)spiro[chromene-2,1'-cyclopentane]-3-yl]-3,5-dihydroxyhept-6-enoate

Molecular Formula

C28H31FO5

Molecular Weight

466.5 g/mol

InChI

InChI=1S/C28H31FO5/c1-2-33-26(32)18-22(31)17-21(30)13-14-24-27(19-9-11-20(29)12-10-19)23-7-3-4-8-25(23)34-28(24)15-5-6-16-28/h3-4,7-14,21-22,30-31H,2,5-6,15-18H2,1H3/b14-13+/t21-,22-/m0/s1

InChI Key

ZADJRRFMOOACHL-WQICJITCSA-N

SMILES

CCOC(=O)CC(CC(C=CC1=C(C2=CC=CC=C2OC13CCCC3)C4=CC=C(C=C4)F)O)O

Synonyms

Bervastatin

Canonical SMILES

CCOC(=O)CC(CC(C=CC1=C(C2=CC=CC=C2OC13CCCC3)C4=CC=C(C=C4)F)O)O

Isomeric SMILES

CCOC(=O)C[C@H](C[C@H](/C=C/C1=C(C2=CC=CC=C2OC13CCCC3)C4=CC=C(C=C4)F)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.